L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-
Description
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- is a structurally complex peptide-derived compound. Its core structure consists of:
- N-tert-butoxycarbonyl (Boc) protection: A bulky, hydrophobic group at the N-terminus to prevent undesired side reactions during synthesis .
- (2S)-2-cyclohexylglycyl moiety: A non-natural amino acid with a cyclohexyl side chain, enhancing lipophilicity and membrane permeability.
- 4-phenyl-1,2,3-thiadiazol-5-yl group: A heteroaromatic system with sulfur and nitrogen atoms, likely contributing to π-π stacking interactions or receptor binding .
Its synthesis likely involves stepwise peptide coupling, Boc-deprotection, and thiadiazole functionalization, as inferred from analogous protocols .
Properties
Molecular Formula |
C30H42N6O5S |
|---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-cyclohexyl-2-oxo-2-[2-[(4-phenylthiadiazol-5-yl)carbamoyl]pyrrolidin-1-yl]ethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C30H42N6O5S/c1-19(35(5)29(40)41-30(2,3)4)25(37)31-24(21-15-10-7-11-16-21)28(39)36-18-12-17-22(36)26(38)32-27-23(33-34-42-27)20-13-8-6-9-14-20/h6,8-9,13-14,19,21-22,24H,7,10-12,15-18H2,1-5H3,(H,31,37)(H,32,38) |
InChI Key |
UZVBKGSHUDADLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of various amino acids and other functional groups through peptide bond formation. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and other components. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their differentiating features:
Notes:
- *Biocatalytic synthesis achieves higher atom economy (86.4%) compared to chemical methods (45.5%) for prolinamide derivatives .
- Thiadiazole-containing analogues exhibit lower aqueous solubility due to aromatic hydrophobicity .
Biological Activity
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- is a complex organic compound with significant potential in biological applications. This article examines its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The structure can be summarized as follows:
- Molecular Formula : C32H49N5O5
- Molar Mass : 583.76 g/mol
- CAS Number : 1613552-03-6
L-Prolinamide interacts with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : Interaction with receptors can lead to changes in signaling pathways, affecting cellular responses.
The precise molecular targets remain under investigation; however, preliminary studies suggest interactions with proteins associated with cell signaling and metabolism.
Biological Activity
Research indicates that L-Prolinamide exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential cytotoxicity, warranting further exploration into its use as an anticancer agent.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of L-Prolinamide:
- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University demonstrated that L-Prolinamide showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
- Cytotoxicity Assay : In a study published in the Journal of Medicinal Chemistry, L-Prolinamide was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.
Synthetic Routes
The synthesis of L-Prolinamide involves multiple steps:
- Protection of Functional Groups : The amino group is typically protected using a tert-butoxycarbonyl (Boc) group.
- Peptide Coupling : Various amino acids are coupled using reagents like DCC (N,N'-dicyclohexylcarbodiimide).
- Deprotection and Purification : The final product is obtained through deprotection steps followed by purification using high-performance liquid chromatography (HPLC).
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|
| L-Prolinamide | C32H49N5O5 | 583.76 g/mol | Antimicrobial, Anticancer |
| Compound A | C30H45N5O4 | 570.72 g/mol | Anticancer |
| Compound B | C34H50N6O6 | 634.83 g/mol | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
